molecular formula C10H10BrN3O2 B13299958 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole

Cat. No.: B13299958
M. Wt: 284.11 g/mol
InChI Key: ZUCLEKYJVKQSDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole typically involves multiple steps, including nitration, bromination, and alkylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole include other indazole derivatives with different substituents, such as:

  • 3-Bromo-4-nitro-1-(methyl)-1H-indazole
  • 3-Bromo-4-nitro-1-(ethyl)-1H-indazole
  • 3-Bromo-4-nitro-1-(butyl)-1H-indazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

3-bromo-4-nitro-1-propan-2-ylindazole

InChI

InChI=1S/C10H10BrN3O2/c1-6(2)13-7-4-3-5-8(14(15)16)9(7)10(11)12-13/h3-6H,1-2H3

InChI Key

ZUCLEKYJVKQSDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

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